4-Ethoxy-2-nitrobenzaldehyde
Overview
Description
4-Ethoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzaldehyde, where the benzene ring is substituted with an ethoxy group at the fourth position and a nitro group at the second position. This compound is known for its applications in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions and to prevent over-nitration. The reaction is as follows:
C9H9NO3+HNO3→C9H9NO4+H2O
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Reduction: 4-Ethoxy-2-aminobenzaldehyde.
Oxidation: 4-Ethoxy-2-nitrobenzoic acid.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Ethoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For instance, in reduction reactions, the nitro group undergoes electron transfer processes facilitated by reducing agents, leading to the formation of an amino group. The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives based on the reactants involved.
Comparison with Similar Compounds
4-Methoxy-2-nitrobenzaldehyde: Similar in structure but with a methoxy group instead of an ethoxy group.
2-Nitrobenzaldehyde: Lacks the ethoxy group, making it less bulky and potentially less reactive in certain substitution reactions.
4-Ethoxybenzaldehyde: Lacks the nitro group, which significantly alters its reactivity and applications.
Uniqueness: 4-Ethoxy-2-nitrobenzaldehyde is unique due to the presence of both the ethoxy and nitro groups, which confer distinct electronic and steric properties. These properties make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
4-ethoxy-2-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-8-4-3-7(6-11)9(5-8)10(12)13/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSNFZKBCRTUKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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